4-Acetyl-3-bromobenzonitrile
Overview
Description
4-Acetyl-3-bromobenzonitrile is an organic compound with the molecular formula C9H6BrNO It is characterized by the presence of an acetyl group (CH3CO), a bromine atom, and a nitrile group (C≡N) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-3-bromobenzonitrile typically involves the bromination of 4-acetylbenzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-3-bromobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The acetyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar solvents like methanol or ethanol.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Reagents such as potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 4-acetyl-3-hydroxybenzonitrile, 4-acetyl-3-alkoxybenzonitrile, or 4-acetyl-3-aminobenzonitrile.
Reduction: Formation of 4-acetyl-3-bromoaniline.
Oxidation: Formation of 4-bromo-3-cyanobenzoic acid.
Scientific Research Applications
4-Acetyl-3-bromobenzonitrile has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. The presence of reactive functional groups allows for further functionalization and creation of novel compounds.
Material Science: Aromatic compounds with bromine substituents are of interest due to their potential for introducing flame retardant properties or affecting electrical conductivity.
Pharmaceutical Research: It can be used in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs and therapeutic agents.
Chemical Biology: The compound can be utilized in the study of biochemical pathways and molecular interactions, aiding in the understanding of biological processes.
Mechanism of Action
The mechanism of action of 4-Acetyl-3-bromobenzonitrile depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of bromide ion.
Reduction: The nitrile group is reduced to an amine group through the transfer of electrons from the reducing agent to the carbon-nitrogen triple bond, resulting in the formation of a carbon-nitrogen single bond.
Oxidation: The acetyl group is oxidized to a carboxylic acid group through the transfer of oxygen atoms from the oxidizing agent to the carbonyl carbon, leading to the formation of a carboxyl group.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzonitrile: Lacks the acetyl group, making it less reactive in certain synthetic applications.
4-Acetylbenzonitrile: Lacks the bromine atom, reducing its potential for nucleophilic substitution reactions.
3-Bromobenzonitrile: The bromine atom is positioned differently, affecting its reactivity and the types of reactions it can undergo.
Uniqueness
4-Acetyl-3-bromobenzonitrile is unique due to the presence of both an acetyl group and a bromine atom on the benzene ring, providing a versatile platform for various chemical transformations. This combination of functional groups allows for a wide range of synthetic applications and makes it a valuable intermediate in organic synthesis and material science.
Properties
IUPAC Name |
4-acetyl-3-bromobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIGKPZOSZSXGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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